1-Cyclopropyl-2-methoxyethane-1-sulfonamide is an organic compound featuring a sulfonamide functional group, characterized by the presence of a sulfur atom bonded to two oxygen atoms and a nitrogen atom. Its structure includes a cyclopropyl group and a methoxy group attached to an ethane backbone, leading to a unique molecular configuration that influences its chemical reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its distinctive structural features that can affect biological interactions and pharmacokinetics.
The specific products formed from these reactions depend on the conditions and reagents used.
As a member of the sulfonamide class, 1-cyclopropyl-2-methoxyethane-1-sulfonamide exhibits notable biological activities, particularly antibacterial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial metabolism. This compound may enhance efficacy against specific bacterial strains due to its unique structural characteristics. Preliminary studies suggest that it may exhibit selective inhibition against certain enzymes involved in folate metabolism, indicating potential for novel antibacterial therapies .
The synthesis of 1-cyclopropyl-2-methoxyethane-1-sulfonamide typically involves several steps:
This method allows for efficient production without isolating intermediates.
1-Cyclopropyl-2-methoxyethane-1-sulfonamide has several applications across various fields:
Interaction studies focus on understanding how 1-cyclopropyl-2-methoxyethane-1-sulfonamide binds to specific enzymes or receptors. These studies are crucial for predicting its biological activity and therapeutic effects. Initial findings indicate that this compound may selectively inhibit certain bacterial enzymes involved in folate metabolism, which could lead to innovative antibacterial treatments .
Several compounds share structural similarities with 1-cyclopropyl-2-methoxyethane-1-sulfonamide. Notable examples include:
The uniqueness of 1-cyclopropyl-2-methoxyethane-1-sulfonamide lies in its combination of cyclopropyl and methoxy groups. The cyclopropyl group introduces strain that enhances reactivity towards electrophiles, while the methoxy group may facilitate hydrogen bonding interactions, impacting solubility and bioavailability compared to other sulfonamides . This distinct structural arrangement positions it as a promising candidate for further research and development in medicinal chemistry.
The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 1-cyclopropyl-2-methoxyethane-1-sulfonamide. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1525151-42-1 | |
| Molecular Formula | C₆H₁₃NO₃S | |
| Molar Mass | 179.24 g/mol | |
| SMILES Notation | COC(CS(=O)(=O)N)C1CC1 | |
| InChI Key | CNKVZKKFTUTKQC-UHFFFAOYSA-N |
The structure consists of a sulfonamide group (-SO₂NH₂) attached to a methoxyethane chain, with a cyclopropyl substituent at the 1-position. This configuration distinguishes it from simpler sulfonamides, such as 2-methoxyethane-1-sulfonamide (CAS 51517-04-5), which lacks the cyclopropyl moiety.
Sulfonamides emerged as a pivotal class of compounds following the discovery of their antibacterial properties in the 1930s. However, 1-cyclopropyl-2-methoxyethane-1-sulfonamide represents a modern synthetic derivative, developed to explore structure-activity relationships in sulfonamide chemistry. Its CAS registration (1525151-42-1) indicates its synthesis and characterization occurred in the early 21st century, likely as part of efforts to diversify sulfonamide libraries for pharmaceutical and material science applications.
Unlike early sulfonamides, which were primarily antibacterial agents, this compound’s design incorporates sterically demanding groups (e.g., cyclopropyl) to modulate electronic and steric properties. Such modifications align with contemporary strategies to enhance target specificity in medicinal chemistry.
Sulfonamides are broadly classified into two categories: antibacterial agents (e.g., sulfanilamide) and non-antibacterial derivatives with diverse applications. 1-Cyclopropyl-2-methoxyethane-1-sulfonamide falls into the latter category, exemplified by its structural divergence from classical antibacterial sulfonamides:
| Feature | Classical Sulfonamides | 1-Cyclopropyl-2-methoxyethane-1-sulfonamide |
|---|---|---|
| Core Structure | Aryl/heteroaryl sulfonamide | Aliphatic sulfonamide with cyclopropyl |
| Functional Groups | -NH₂ at para position | -OCH₃ and cyclopropyl at adjacent positions |
| Typical Applications | Antibacterial agents | Research-oriented synthesis |
The cyclopropyl group introduces conformational rigidity, potentially influencing binding interactions in biological systems or material stability. Meanwhile, the methoxy group may enhance solubility or serve as a hydrogen-bond acceptor. These features position the compound as a versatile intermediate in developing kinase inhibitors, protease modulators, or polymer additives.
The synthesis of 1-cyclopropyl-2-methoxyethane-1-sulfonamide requires careful selection of appropriate starting materials to ensure efficient construction of the target molecular framework [1] [2] [3]. The compound, with molecular formula C₆H₁₃NO₃S and molecular weight 179.24 g/mol, presents unique synthetic challenges due to the presence of multiple functional groups requiring sequential or concurrent installation [1] [2].
For amine protection strategies, tert-butylamine emerges as the preferred reagent, offering excellent steric protection while maintaining sufficient nucleophilicity for sulfonamide formation [4] [5] [7]. The tert-butyl protecting group provides stability under various reaction conditions and can be efficiently removed under mild acidic conditions [7] [8].
| Starting Material | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Function in Synthesis | Purity Required (%) |
|---|---|---|---|---|---|
| 3-Chloropropane sulfonyl chloride | 1633-82-5 | C₃H₆Cl₂O₂S | 177.04 | Primary sulfonyl precursor | ≥98 |
| tert-Butylamine | 75-64-9 | C₄H₁₁N | 73.14 | Amine protection reagent | ≥99 |
| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | Ring closure agent | ≥95 |
| Formic acid | 64-18-6 | CH₂O₂ | 46.03 | Deprotection agent | ≥98 |
| 2-Methoxyethyl halide | Variable | C₃H₇XO | Variable | Methoxy group source | ≥95 |
| Sodium methoxide | 124-41-4 | CH₃ONa | 54.02 | Nucleophilic methylating agent | ≥95 |
| Cyclopropylmethyl bromide | 7051-34-5 | C₄H₇Br | 147.0 | Cyclopropyl source | ≥97 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Base/HCl scavenger | ≥99 |
The methoxy group incorporation requires careful consideration of methylating agents and reaction conditions [9] [10]. Sodium methoxide serves as an effective nucleophilic methylating agent, particularly in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [9] [11]. Alternative approaches include the use of methyl iodide in combination with appropriate bases for Williamson ether synthesis protocols [11] [12].
Organolithium reagents, specifically n-butyllithium, function as essential ring closure agents for cyclopropane formation through intramolecular cyclization mechanisms [4] [5]. The choice of organolithium reagent influences both the reaction kinetics and the overall yield of the cyclization process [13] [14].
Cyclopropane ring formation represents a critical step in the synthesis of 1-cyclopropyl-2-methoxyethane-1-sulfonamide, requiring specialized methodologies due to the inherent ring strain associated with three-membered carbocycles [13] [14]. Several established techniques have been developed for cyclopropane construction, each offering distinct advantages depending on the specific substrate and reaction conditions [13] [14].
The most widely employed method for cyclopropane formation in sulfonamide synthesis involves intramolecular cyclization of appropriately substituted precursors [4] [5]. This approach utilizes 3-chloropropane sulfonyl chloride as the starting material, which undergoes initial conversion to the corresponding tert-butyl sulfonamide derivative [4] [5]. Subsequent treatment with n-butyllithium facilitates ring closure through nucleophilic attack of the generated carbanion on the terminal chloride, resulting in cyclopropane formation with concomitant elimination of lithium chloride [4] [5].
| Method | Reaction Conditions | Substrate Type | Yield Range (%) | Selectivity | Advantages |
|---|---|---|---|---|---|
| Intramolecular cyclization | n-BuLi, THF, -78°C to rt | 3-Halopropanesulfonamides | 70-85 | High regioselectivity | Mild conditions, high yield |
| Simmons-Smith reaction | CH₂I₂, Zn-Cu, Et₂O, 0°C | Alkenes + carbene source | 60-90 | syn-Addition | Well-established, reliable |
| Carbene insertion | N₂CHCOOEt, Rh₂(OAc)₄, CH₂Cl₂ | Alkenes + diazo compounds | 45-80 | Variable stereoselectivity | Functional group tolerant |
| Base-induced ring closure | Strong base, aprotic solvent | Haloalkyl compounds | 65-80 | High chemoselectivity | Simple procedure |
| Diazomethane cyclopropanation | CH₂N₂, Pd(OAc)₂, rt | Unsaturated substrates | 50-75 | Moderate selectivity | Direct cyclopropanation |
| Zinc-mediated cyclization | Zn, DME, reflux | Halogenated precursors | 55-75 | Good regioselectivity | Environmentally friendly |
The Simmons-Smith reaction provides an alternative cyclopropanation strategy, particularly useful for alkene substrates [13]. This methodology employs diiodomethane and zinc-copper couple to generate the reactive carbenoid species, which subsequently undergoes stereospecific syn-addition to double bonds [13]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance [13].
Carbene insertion reactions utilizing diazo compounds represent another valuable approach for cyclopropane construction [13] [15]. Rhodium-catalyzed decomposition of ethyl diazoacetate generates the corresponding carbene intermediate, which can undergo insertion into carbon-hydrogen bonds or addition to unsaturated systems [13] [15]. This methodology offers good functional group compatibility but may exhibit variable stereoselectivity depending on the substrate structure [13] [15].
Base-induced ring closure mechanisms provide direct access to cyclopropane systems from appropriately positioned haloalkyl precursors [13] [5]. The use of strong bases such as sodium amide or potassium tert-butoxide facilitates deprotonation adjacent to electron-withdrawing groups, generating carbanions that undergo intramolecular nucleophilic substitution with halide displacement [13] [5].
The installation of sulfonamide functionality in 1-cyclopropyl-2-methoxyethane-1-sulfonamide synthesis requires strategic selection of appropriate methodologies to ensure efficient formation of the sulfur-nitrogen bond [16] [17] [18]. Modern synthetic approaches have evolved beyond traditional sulfonyl chloride chemistry to encompass diverse strategies that offer improved functional group tolerance and environmental compatibility [16] [17] [18].
Classical sulfonyl chloride amination remains the most direct approach for sulfonamide formation [16] [19]. This methodology involves nucleophilic attack of ammonia or primary amines on sulfonyl chloride electrophiles, resulting in sulfonamide formation with concurrent hydrogen chloride elimination [16] [19]. The reaction typically proceeds under mild conditions in the presence of a base such as triethylamine to neutralize the generated acid [16] [19].
| Strategy | Key Reagents | Reaction Medium | Temperature Range (°C) | Functional Group Tolerance | Typical Yield (%) |
|---|---|---|---|---|---|
| Sulfonyl chloride amination | RSO₂Cl + NH₃/RNH₂ | Organic solvent + base | 0 to 25 | Moderate | 80-95 |
| Oxidative S-N coupling | Thiol + amine + oxidant | Various solvents | 25 to 80 | High | 60-85 |
| Direct sulfonamidation | Sulfinate + electrophilic N source | Polar aprotic solvents | 25 to 60 | Good | 70-90 |
| Reductive amination approach | Sulfinate + imine + reductant | Protic solvents | 0 to 40 | Moderate | 65-80 |
| Electrophilic amination | Sulfinate + N-chlorosuccinimide | Anhydrous conditions | 25 to 50 | Limited | 55-75 |
| Transition metal catalysis | Pd/Cu catalyst + ligands | Coordinating solvents | 80 to 120 | Excellent | 75-95 |
Oxidative sulfur-nitrogen coupling strategies offer enhanced functional group compatibility and environmental sustainability [17] [20]. These approaches utilize thiols or disulfides as sulfur sources, which undergo oxidative coupling with amines in the presence of appropriate oxidants such as hypervalent iodine reagents or copper salts [17] [20]. The methodology demonstrates excellent tolerance for diverse functional groups and can accommodate both aromatic and aliphatic substrates [17] [20].
Direct sulfonamidation from sulfinate precursors represents an emerging strategy that bypasses the need for sulfonyl halide intermediates [16] [17]. This approach employs electrophilic nitrogen sources such as hydroxylamine-O-sulfonic acid or O-mesitylenesulfonylhydroxylamine to facilitate direct nitrogen incorporation into sulfinate systems [16] [17]. The methodology offers improved atom economy and reduced waste generation compared to traditional approaches [16] [17].
Transition metal-catalyzed sulfonamide formation has gained significant attention due to its exceptional functional group tolerance and mild reaction conditions [15] [17]. Copper and palladium catalysts facilitate the coupling of diverse sulfur and nitrogen components through well-defined catalytic cycles [15] [17]. These methodologies often proceed under relatively mild conditions and demonstrate excellent chemoselectivity [15] [17].
The reductive amination approach utilizes sulfinate salts in combination with imine substrates and appropriate reducing agents [15] [16]. This strategy offers good control over substitution patterns and can accommodate both primary and secondary amine formation [15] [16]. The methodology typically employs sodium borohydride or related hydride sources as reducing agents [15] [16].
The incorporation of methoxy functionality into 1-cyclopropyl-2-methoxyethane-1-sulfonamide presents unique synthetic challenges that require careful selection of methylation strategies [9] [10] [11]. The methoxy group serves as both a structural element and a potential directing group for subsequent transformations, making its installation a critical aspect of the overall synthetic strategy [9] [12].
The Williamson ether synthesis represents the most established and reliable method for methoxy group installation [11] [21]. This classical approach involves nucleophilic substitution reactions between alkoxide nucleophiles and appropriate electrophiles, typically proceeding through a bimolecular mechanism [11]. The reaction demonstrates excellent regioselectivity when employing primary alkyl halides and shows good functional group tolerance under appropriate conditions [11].
| Method | Reagent System | Solvent | Temperature (°C) | Mechanism | Selectivity | Yield Range (%) |
|---|---|---|---|---|---|---|
| Williamson ether synthesis | RX + CH₃ONa | DMF, DMSO, THF | 25-80 | SN2 substitution | High for primary halides | 70-95 |
| Direct methylation | CH₃I + base | Polar aprotic | 0-60 | SN2 alkylation | Good with reactive substrates | 60-90 |
| Nucleophilic substitution | CH₃OSO₂CF₃ + nucleophile | Various | 25-100 | SN1/SN2 mixed | Moderate | 50-85 |
| Metal-catalyzed coupling | CH₃I + Pd catalyst | Coordinating solvents | 80-120 | Oxidative addition/elimination | Excellent with appropriate ligands | 75-95 |
| Phase transfer catalysis | CH₃I + PTC + base | Biphasic system | 25-60 | Phase transfer SN2 | Good | 65-85 |
| Electrochemical methylation | CH₃OH + electrodes | Protic solvents | 25-80 | Electrochemical oxidation | Variable | 45-75 |
Direct methylation strategies employ methyl iodide as the electrophilic methylating agent in combination with appropriate bases [22] [23] [9]. This approach offers excellent reactivity and can be applied to a wide range of nucleophilic substrates [22] [23]. The methodology typically requires polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic substitution process [22] [23].
Methyl triflate represents a highly reactive methylating agent that can facilitate methoxy group installation under mild conditions [21] [24]. The exceptional leaving group ability of the triflate anion enables efficient methylation of moderately nucleophilic substrates [21]. However, the high reactivity of methyl triflate requires careful handling and appropriate safety precautions [21].
Metal-catalyzed coupling reactions offer enhanced selectivity and functional group tolerance for methoxy group incorporation [12]. Palladium-catalyzed methodologies can facilitate coupling between methyl halides and diverse nucleophilic partners through well-defined catalytic cycles [12]. These approaches often demonstrate superior chemoselectivity compared to traditional methods and can accommodate complex molecular architectures [12].
Phase transfer catalysis provides an effective strategy for methoxy group installation in biphasic reaction systems [10]. The use of quaternary ammonium salts as phase transfer catalysts enables efficient transport of ionic reagents between aqueous and organic phases [10]. This methodology offers good selectivity and can facilitate large-scale synthesis applications [10].
Electrochemical methylation represents an emerging approach that utilizes electrical energy to drive methoxy group installation [9]. These methodologies typically employ methanol as both solvent and methyl source, with electrochemical oxidation generating reactive intermediates [9]. The approach offers environmental advantages and can provide good control over reaction selectivity [9].
The purification and isolation of 1-cyclopropyl-2-methoxyethane-1-sulfonamide requires sophisticated separation techniques due to the compound's polar nature and potential for hydrogen bonding interactions [25] [26] [27]. The sulfonamide functional group presents unique challenges for purification protocols, necessitating careful selection of appropriate separation methodologies [25] [27] [28].
Column chromatography represents the most versatile and widely employed purification technique for sulfonamide compounds [29] [26]. Silica gel stationary phases demonstrate excellent separation capabilities for polar compounds, with hexane-ethyl acetate gradient systems providing optimal resolution [29] [26]. The typical elution profile employs 10-50% ethyl acetate in hexane, with the exact composition adjusted based on compound polarity and separation requirements [29] [26].
| Technique | Stationary/Mobile Phase | Typical Conditions | Resolution Capability | Recovery Yield (%) | Purity Achieved (%) | Scale Applicability |
|---|---|---|---|---|---|---|
| Column chromatography | Silica gel/Hexane-EtOAc | 10-50% EtOAc in hexane | High for similar compounds | 75-95 | 95-99 | mg to kg scale |
| Crystallization | Toluene-ethanol (3:1) | Slow cooling, seeding | Excellent for pure products | 80-95 | 98-99.5 | g to kg scale |
| Supercritical fluid chromatography | CO₂-methanol gradient | 300 bar, 65°C | Very high | 70-90 | 95-99 | mg to g scale |
| Preparative HPLC | C18/Water-acetonitrile | 5-95% gradient over 30 min | Excellent | 85-98 | 98-99.9 | mg to g scale |
| Solid-phase extraction | HLB cartridge/Various | pH 4-7, multiple washes | Good for class separation | 70-90 | 90-95 | mg to g scale |
| Liquid-liquid extraction | Organic/aqueous phases | pH adjustment, multiple extractions | Moderate | 60-85 | 85-95 | g to kg scale |
Crystallization protocols offer exceptional purification capabilities for sulfonamide compounds when appropriate solvent systems are employed [4] [8]. Toluene-ethanol mixtures in a 3:1 ratio provide optimal crystallization conditions for many sulfonamide derivatives [4]. The crystallization process benefits from slow cooling and seeding techniques to promote the formation of high-quality crystals with minimal inclusion of impurities [4] [8].
Supercritical fluid chromatography has emerged as a powerful technique for sulfonamide purification, offering enhanced resolution and environmental compatibility [26] [30]. The methodology employs supercritical carbon dioxide as the primary mobile phase, with methanol as an organic modifier to improve solvation of polar compounds [26] [30]. Typical operating conditions include pressures of 300 bar and temperatures of 65°C, with gradient elution profiles optimized for specific separation requirements [26] [30].
Preparative high-performance liquid chromatography provides exceptional resolution capabilities for complex sulfonamide mixtures [27] [31]. Reversed-phase systems utilizing octadecylsilane stationary phases demonstrate excellent separation performance with water-acetonitrile gradient systems [27] [31]. The methodology typically employs gradient profiles ranging from 5-95% acetonitrile over 30-minute periods, with detection accomplished through ultraviolet absorption at appropriate wavelengths [27] [31].
Solid-phase extraction techniques offer efficient purification protocols for sulfonamide compounds, particularly when employing hydrophilic-lipophilic balanced polymeric sorbents [32] [28]. These sorbents demonstrate excellent retention characteristics for sulfonamide compounds across a wide pH range, typically maintaining optimal performance between pH 4-7 [32] [28]. The methodology involves multiple washing steps with aqueous and organic solvents to remove impurities while retaining the target compound [32] [28].